molecular formula C25H35F3O5S B11826837 (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

Cat. No.: B11826837
M. Wt: 504.6 g/mol
InChI Key: VELKLDDRBOFZLQ-RULOFDISSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule It features a cyclopenta[a]phenanthrene core structure with multiple chiral centers and functional groups, including a tetrahydro-2H-pyran-2-yl ether and a trifluoromethanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the tetrahydro-2H-pyran-2-yl group: This step involves the protection of hydroxyl groups using tetrahydro-2H-pyran.

    Formation of the trifluoromethanesulfonate ester: This is usually done by reacting the hydroxyl group with trifluoromethanesulfonic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation.

    Reduction: The ketone and ester groups can be reduced under appropriate conditions.

    Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of trifluoromethanesulfonate esters on biological systems. It may also serve as a probe for investigating enzyme mechanisms.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The trifluoromethanesulfonate group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl methanesulfonate
  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl p-toluenesulfonate

Uniqueness

The presence of the trifluoromethanesulfonate group distinguishes this compound from its analogs. This group imparts unique reactivity and stability, making the compound particularly useful in certain chemical and biological applications.

Properties

Molecular Formula

C25H35F3O5S

Molecular Weight

504.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate

InChI

InChI=1S/C25H35F3O5S/c1-23-12-10-17(32-22-5-3-4-14-31-22)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)33-34(29,30)25(26,27)28/h6,9,17-20,22H,3-5,7-8,10-15H2,1-2H3/t17-,18-,19-,20-,22?,23-,24-/m0/s1

InChI Key

VELKLDDRBOFZLQ-RULOFDISSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)OC5CCCCO5

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)OC5CCCCO5

Origin of Product

United States

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